molecular formula C27H44O3 B2407187 Paricalcitol-D6

Paricalcitol-D6

カタログ番号: B2407187
分子量: 422.7 g/mol
InChIキー: BPKAHTKRCLCHEA-OYAGBYDGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paricalcitol-D6 is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 422.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Paricalcitol-D6 is a synthetic analog of vitamin D, specifically designed to modulate the activity of the vitamin D receptor (VDR) with a focus on reducing parathyroid hormone (PTH) levels. It is primarily used in the management of secondary hyperparathyroidism associated with chronic kidney disease (CKD). This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, safety, and case studies.

This compound operates through several biological pathways:

  • VDR Activation : this compound selectively binds to VDR, leading to the modulation of gene expression related to calcium and phosphate metabolism. This binding inhibits PTH synthesis and secretion by enhancing calcium-sensing receptor (CaSR) activity in parathyroid cells .
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit the classical NF-κB signaling pathway, which is involved in inflammatory responses. This action helps protect renal tubular cells from apoptosis induced by inflammatory stimuli .
  • Renal Protection : By promoting autophagy and reducing tubular epithelial-mesenchymal transition (EMT), this compound contributes to improved renal function and reduced fibrosis in CKD models .

Table 1: Biological Mechanisms of this compound

MechanismDescription
VDR ActivationBinds to VDR, regulating calcium and phosphate metabolism
Inhibition of PTHSuppresses PTH synthesis via CaSR upregulation
Anti-inflammatory ActivityModulates NF-κB signaling to reduce inflammation
Renal ProtectionEnhances autophagy and reduces renal fibrosis

Efficacy in Clinical Studies

This compound has been evaluated in various clinical settings, particularly for its effects on PTH levels and renal function:

  • Chronic Kidney Disease (CKD) : A meta-analysis revealed that Paricalcitol significantly lowers serum iPTH levels in CKD patients not yet on dialysis. The pooled relative risk for achieving a ≥30% reduction in iPTH was found to be 6.97, indicating strong efficacy .
  • Proteinuria Reduction : Studies have shown that Paricalcitol administration also results in decreased proteinuria among diabetic CKD patients, suggesting additional renal protective benefits .

Table 2: Summary of Clinical Findings

Study TypePopulationOutcome MeasureResult
Meta-analysisCKD patientsSerum iPTH levelsSignificant reduction (RR = 6.97)
Randomized TrialsDiabetic CKD patientsProteinuria levelsDecreased proteinuria observed
Safety AnalysisVarious populationsAdverse EventsGenerally well-tolerated with low incidence

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Case Study 1 : A 65-year-old male with stage 4 CKD was administered this compound at a dose of 2 µg/day. After three months, his serum iPTH decreased from 800 pg/mL to 400 pg/mL, demonstrating effective management of secondary hyperparathyroidism.
  • Case Study 2 : In a pediatric cohort with CKD stages 2-5, this compound was given intravenously at doses ranging from 0.04 to 0.1 µg/kg three times weekly. Results indicated a significant reduction in iPTH levels without notable side effects, supporting its use in younger populations .

Safety Profile

The safety profile of this compound is generally favorable:

  • Adverse Effects : Commonly reported adverse effects include mild hypercalcemia and gastrointestinal disturbances; however, these are typically manageable .
  • Monitoring Parameters : Regular monitoring of serum calcium and phosphate levels is recommended during treatment to mitigate risks associated with mineral imbalances.

Table 3: Safety Data Overview

Adverse EffectIncidence RateManagement Strategies
Mild HypercalcemiaLowRegular monitoring; dose adjustment
Gastrointestinal IssuesModerateDietary modifications; symptomatic treatment

特性

IUPAC Name

(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKAHTKRCLCHEA-OYAGBYDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。